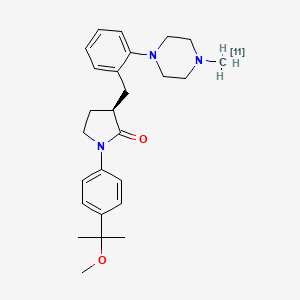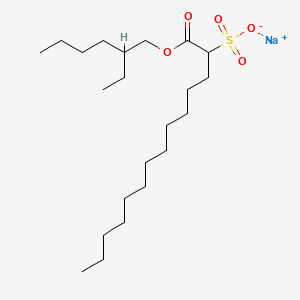
Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt is a chemical compound known for its surfactant properties. It is commonly used in various industrial applications, particularly in detergents and cleaning agents. This compound is derived from tetradecanoic acid, which is a saturated fatty acid, and it is modified to enhance its solubility and effectiveness in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt typically involves the sulfonation of tetradecanoic acid followed by esterification with 2-ethylhexanol. The sulfonation process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions usually involve controlled temperatures and the presence of a catalyst to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The sulfonation and esterification processes are optimized for large-scale production, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various esters and acids depending on the nucleophile used.
Scientific Research Applications
Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Widely used in the formulation of detergents, cleaning agents, and emulsifiers.
Mechanism of Action
The primary mechanism of action of tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt is its ability to reduce surface tension in aqueous solutions. This property allows it to act as an effective surfactant, facilitating the emulsification of oils and the solubilization of hydrophobic compounds. The molecular targets include lipid bilayers in cell membranes, where it can disrupt the membrane structure and enhance the permeability of the cell.
Comparison with Similar Compounds
Similar Compounds
- Hexadecanoic acid, 2-sulfo-, 1-methylester, sodium salt
- Dodecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt
- Octadecanoic acid, 2-sulfo-, 1-methylester, sodium salt
Uniqueness
Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt is unique due to its specific chain length and the presence of the 2-ethylhexyl ester group, which enhances its surfactant properties compared to other similar compounds. This unique structure allows it to be more effective in reducing surface tension and solubilizing hydrophobic substances, making it a preferred choice in various industrial and research applications.
Properties
CAS No. |
70788-31-7 |
|---|---|
Molecular Formula |
C22H43NaO5S |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
sodium;1-(2-ethylhexoxy)-1-oxotetradecane-2-sulfonate |
InChI |
InChI=1S/C22H44O5S.Na/c1-4-7-9-10-11-12-13-14-15-16-18-21(28(24,25)26)22(23)27-19-20(6-3)17-8-5-2;/h20-21H,4-19H2,1-3H3,(H,24,25,26);/q;+1/p-1 |
InChI Key |
PEOUFBFCJXNQQY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


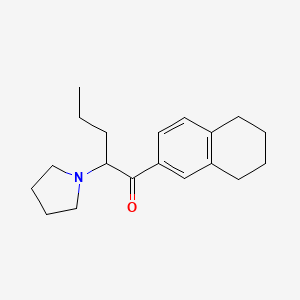
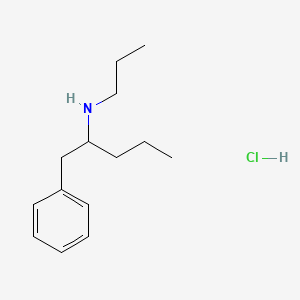

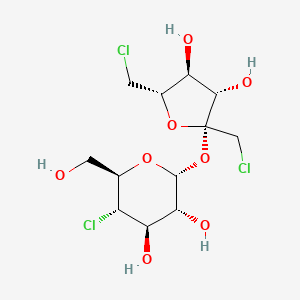



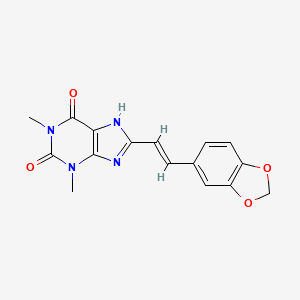

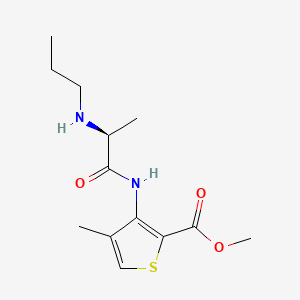
![hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium](/img/structure/B12777385.png)

![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
